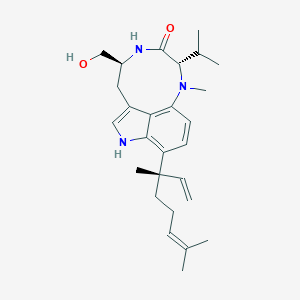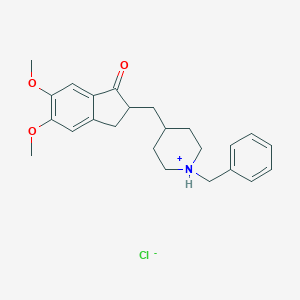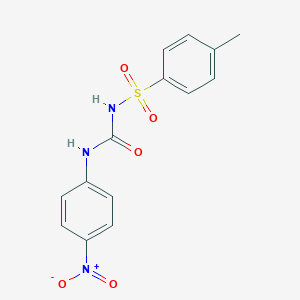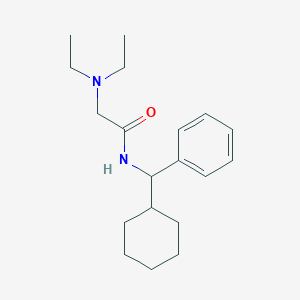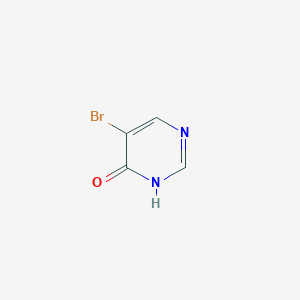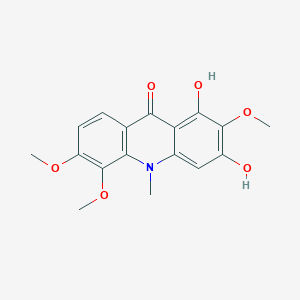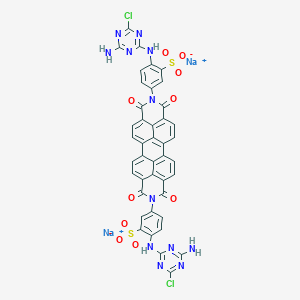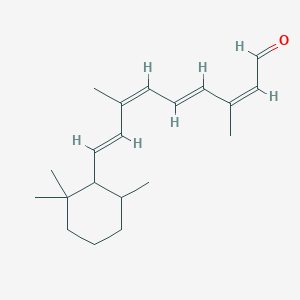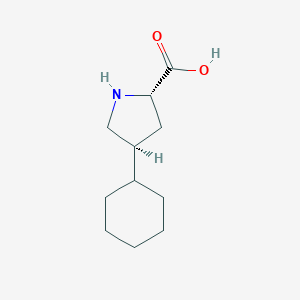
trans-4-Cyclohexyl-L-proline
概要
説明
Synthesis Analysis
The synthesis of trans-4-Cyclohexyl-L-proline has been explored through several methods, focusing on achieving high purity and yield. Kalisz et al. (2005) described a nine-step laboratory-scale synthesis process that resulted in a total yield of 25% and a product purity of 99.7%, employing techniques like HPLC, TLC, IR, 1H-NMR, 13C-NMR, GC-MS, and [alpha]D for analytical verification (Kalisz et al., 2005). Similarly, Chen et al. (2002) developed a convenient method for synthesizing this compound, involving a highly stereoselective alkylation of N-benzyl-pyroglutamic acid with 3-bromocyclohexene, followed by hydrogenolysis, yielding the product with 93% enantiomeric excess (Chen, Du, & Hua, 2002).
Molecular Structure Analysis
The molecular structure of trans-4-Cyclohexyl-L-proline has been the subject of various conformational studies. Its structure facilitates specific isomerization processes that are crucial in biological systems, such as protein folding and stability. The cis/trans isomerization of the proline amide bond, influenced by the cyclohexyl group, has implications in biological processes and has been investigated using techniques like low-temperature 1H NMR and COSMO calculations (Shireman et al., 2001).
Chemical Reactions and Properties
trans-4-Cyclohexyl-L-proline participates in various chemical reactions, highlighting its versatility as a synthetic intermediate. The compound's reactivity has been explored in contexts such as peptide bond formation, where its unique conformational properties can influence peptide structure and activity. Research on its chemical reactivity underscores the potential of trans-4-Cyclohexyl-L-proline in synthesizing novel peptides and peptidomimetics with specific biological activities.
Physical Properties Analysis
The physical properties of trans-4-Cyclohexyl-L-proline, such as solubility, melting point, and crystallinity, play a significant role in its application in chemical synthesis and pharmaceutical formulation. These properties are crucial for determining the compound's compatibility with various solvents and its stability under different conditions, which is essential for its effective use in the synthesis of complex molecules.
Chemical Properties Analysis
The chemical properties of trans-4-Cyclohexyl-L-proline, including acidity, basicity, and reactivity towards different reagents, are fundamental to its utility in organic synthesis. Its role as a chiral building block in asymmetric synthesis and its ability to induce specific stereochemical outcomes in chemical reactions are particularly noteworthy. Understanding these properties is vital for exploiting the compound's potential in developing new drugs and materials with tailored functionalities.
科学的研究の応用
Synthesis of Fosinopril Sodium
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Trans-4-Cyclohexyl-L-proline is a key intermediate in the synthesis of Fosinopril Sodium, an angiotensin converting enzyme (ACE) inhibitor .
- Methods and Procedures: The synthesis involves the hydrogenation of trans-4-Phenyl-L-proline using a 5%w/w ruthenium on carbon catalyst. This process yields trans-4-Cyclohexyl-L-proline in high purity .
- Results: The process results in a good yield of trans-4-Cyclohexyl-L-proline, which is then used in the synthesis of Fosinopril Sodium .
Production of Trans-4-Hydroxy-L-Proline
- Scientific Field: Microbiology
- Application Summary: Trans-4-Cyclohexyl-L-proline is used in the production of trans-4-Hydroxy-L-proline through glucose fermentation .
- Methods and Procedures: The process involves the use of Escherichia coli M1, which has been engineered through rare codon selected evolution to produce L-proline. This L-proline is then hydroxylated to produce trans-4-Hydroxy-L-proline .
- Results: The process results in a significant improvement in the production of trans-4-Hydroxy-L-proline, with a yield of 54.8 g L−1 in 60 hours .
Preparation of Neuroexcitatory Kainoids and Antifungal Echinocandins
- Scientific Field: Biochemistry
- Application Summary: Trans-4-Cyclohexyl-L-proline is used as a reagent in the preparation of neuroexcitatory kainoids and antifungal echinocandins .
Production of Carbapenem Antibiotics
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Trans-4-Hydroxy-L-proline, which can be synthesized from trans-4-Cyclohexyl-L-proline, is a useful chiral building block in the production of intermediates for some pharmaceuticals like carbapenem antibiotics .
Production of Antiphlogistics
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Trans-4-Hydroxy-L-proline, which can be synthesized from trans-4-Cyclohexyl-L-proline, is used in the production of intermediates for antiphlogistics .
Production of ACE Inhibitors
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Trans-4-Hydroxy-L-proline, which can be synthesized from trans-4-Cyclohexyl-L-proline, is used in the production of intermediates for ACE inhibitors .
Synthesis of Glutamate Analogs and Kainic Acids
- Scientific Field: Biochemistry
- Application Summary: Trans-4-Hydroxy-L-proline, which can be synthesized from trans-4-Cyclohexyl-L-proline, is used to synthesize a large variety of chiral molecules, such as glutamate analogs and kainic acids .
Production of Lycoperdic Acid and Bulgecins
- Scientific Field: Biochemistry
- Application Summary: Trans-4-Hydroxy-L-proline, which can be synthesized from trans-4-Cyclohexyl-L-proline, is used in the production of natural products, such as lycoperdic acid and bulgecins .
Synthesis of Fully Synthetic Piperidines and Pyrrolidines
将来の方向性
Future research on trans-4-Cyclohexyl-L-proline could explore its potential applications in drug development, catalysis, and materials science. Investigating its biological activity, pharmacokinetics, and toxicity profiles will contribute to a deeper understanding of its properties and potential uses .
特性
IUPAC Name |
(2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZWVSXEDRYQGC-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H](NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431160 | |
| Record name | trans-4-Cyclohexyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Cyclohexyl-L-proline | |
CAS RN |
103201-78-1 | |
| Record name | (4S)-4-Cyclohexyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103201-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-4-Cyclohexyl-L-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103201781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-Cyclohexyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-4-cyclohexyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

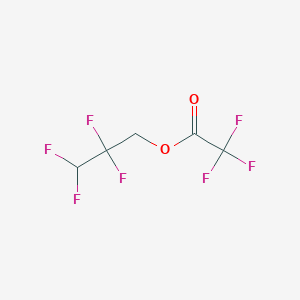
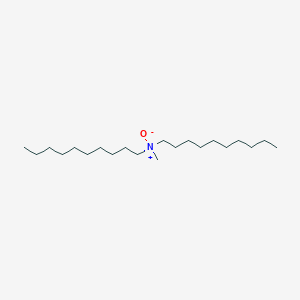
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)
